molecular formula C5H13NO2 B6260182 2-[(methylamino)methyl]propane-1,3-diol CAS No. 1936673-23-2

2-[(methylamino)methyl]propane-1,3-diol

Cat. No.: B6260182
CAS No.: 1936673-23-2
M. Wt: 119.16 g/mol
InChI Key: XQQRDUJIAAHJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(methylamino)methyl]propane-1,3-diol is an organic compound with the molecular formula C5H13NO2. It is a colorless to almost colorless liquid with a slight amine odor. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(methylamino)methyl]propane-1,3-diol can be synthesized through several methods. One common method involves the reaction of 3-aminopropane-1,2-diol with formaldehyde and methylamine. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the continuous flow process. This method allows for the efficient and scalable production of the compound. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(methylamino)methyl]propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(methylamino)methyl]propane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in the synthesis of biologically active molecules and as a buffer in biochemical assays.

    Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(methylamino)methyl]propane-1,3-diol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The exact mechanism of action depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(methylamino)methyl]propane-1,3-diol is unique due to its specific arrangement of functional groups, which gives it distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in various scientific and industrial applications .

Properties

CAS No.

1936673-23-2

Molecular Formula

C5H13NO2

Molecular Weight

119.16 g/mol

IUPAC Name

2-(methylaminomethyl)propane-1,3-diol

InChI

InChI=1S/C5H13NO2/c1-6-2-5(3-7)4-8/h5-8H,2-4H2,1H3

InChI Key

XQQRDUJIAAHJTQ-UHFFFAOYSA-N

Canonical SMILES

CNCC(CO)CO

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.